2,2,2-Trichloroethyl 3-tert-butyl-1-phenyl-1H-pyrazol-5-ylcarbamate
Overview
Description
2,2,2-Trichloroethyl 3-tert-butyl-1-phenyl-1H-pyrazol-5-ylcarbamate is a useful research compound. Its molecular formula is C16H18Cl3N3O2 and its molecular weight is 390.7 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Pyrazoles with functionalized side chains are synthesized through various chemical reactions, including coupling of protected alkynols with acid chlorides and hydrazine reaction to form the pyrazole nucleus. These pyrazoles can be useful precursors for other polyfunctional pyrazoles, such as those with side chains for ligating purposes. The ligands created by this method have potential applications due to the availability of ring nitrogen for hydrogen bonding, depending on the substituents used (Grotjahn et al., 2002).
- The reactivity of ynamides in 1,3-dipolar cycloaddition with C-carboxymethyl-N-phenylnitrilimine produces 5-amino pyrazole as a single regioisomer. This finding has implications for the synthesis of various pyrazole-based compounds, potentially useful in medicinal chemistry and materials science (González et al., 2013).
Structural and Bonding Characteristics
- The structure of 3-tert-butyl-5-[(4-methoxybenzyl)amino]-1-phenyl-1H-pyrazole shows molecules linked into chains by hydrogen bonds. This structural information can be vital for understanding the molecular interactions and potential applications in fields like material science and drug design (Abonía et al., 2007).
- N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides show molecules linked into chains or sheets by hydrogen bonds. Understanding these hydrogen-bonding patterns can aid in the development of new materials or pharmaceuticals (López et al., 2010).
Catalysis and Polymerization
- Novel pyrazolylphosphite- and pyrazolylphosphinite-ruthenium(ii) complexes, including compounds with 3,5-di-tert-butyl-1H-pyrazol-1-yl ethyl derivatives, show promise as catalysts for hydrogenation of acetophenone. These findings may lead to new catalytic processes in chemical manufacturing or pharmaceutical synthesis (Amenuvor et al., 2016).
Hydrogen Bonding and Molecular Interactions
- The study of hydrogen-bonded chains and aggregates in pyrazole compounds reveals intricate molecular arrangements that can be significant for the development of new materials with specific properties, like molecular recognition or self-assembly processes (Castillo et al., 2009).
Properties
IUPAC Name |
2,2,2-trichloroethyl N-(5-tert-butyl-2-phenylpyrazol-3-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Cl3N3O2/c1-15(2,3)12-9-13(20-14(23)24-10-16(17,18)19)22(21-12)11-7-5-4-6-8-11/h4-9H,10H2,1-3H3,(H,20,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SANPMQVCXNRYKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)NC(=O)OCC(Cl)(Cl)Cl)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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